molecular formula C19H18FN3O2S B2658304 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1105199-76-5

2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2658304
CAS No.: 1105199-76-5
M. Wt: 371.43
InChI Key: ATHMBSHGQXUWML-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group attached to an ethanone moiety, which is connected to a piperidine ring substituted with a 1,3,4-oxadiazole core bearing a thiophen-2-yl group. The structural complexity combines heterocyclic motifs (oxadiazole, piperidine, thiophene) and fluorinated aromatic systems, which are common in drug design due to their metabolic stability and target affinity.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17(24)23-9-1-3-14(12-23)18-21-22-19(25-18)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHMBSHGQXUWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Piperidine Ring: The piperidine ring can be incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the fluorophenyl group with the intermediate product, typically through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more reduced form such as an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Overview

The compound 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound integrates a fluorophenyl group, a thiophene ring, and an oxadiazole moiety linked through a piperidine ring, which enhances its reactivity and biological interactions.

Research indicates that this compound exhibits a range of biological activities, making it relevant in medicinal chemistry. Some key areas of application include:

Anticancer Activity

Studies have highlighted the potential of oxadiazole derivatives, including this compound, to exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer (MCF-7) : The compound has shown promising IC50 values in the low micromolar range.
  • Lung Cancer (A549) : Similar cytotoxic effects have been observed.

The mechanism of action often involves the induction of apoptosis through pathways such as p53 activation and caspase cleavage, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The oxadiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains and fungi, although specific data on its efficacy against particular pathogens is still under investigation.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Effects

There is emerging evidence that oxadiazole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The specific mechanisms remain to be fully elucidated but involve modulation of neurotransmitter systems and reduction of oxidative stress.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole and thiophene rings can participate in hydrogen bonding or π-π stacking interactions. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs are compared below based on substitutions and heterocyclic systems:

Compound Name/ID Core Structure Key Substituents Reference
Target Compound Ethanone-piperidine-oxadiazole 4-Fluorophenyl, thiophen-2-yl
1-(4-Fluorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4e) Ethanone-oxadiazole 4-Fluorophenyl, pyrimidin-2-ylthio chain
N-(3-fluoro-4-...phenyl)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropane-1-carboxamide Oxadiazole-cyclopropane-piperidine 4-Fluorophenyl, cyclopropane carboxamide, piperidine
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Oxadiazole-acetamide 4-Fluorophenyl, bromobenzofuran, thioacetamide
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone Ethanone-piperidine-oxadiazole 4-Fluorophenyl, 3-methylphenyl, oxadiazole-methyl-piperidine

Key Observations :

  • The piperidine-oxadiazole scaffold is shared with , but the target compound uniquely incorporates thiophene instead of methylphenyl.
  • Fluorophenyl groups are prevalent across analogs, enhancing lipophilicity and binding to aromatic-rich enzyme pockets .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism/Target Efficacy (IC₅₀/MIC) Reference
Target Compound Theoretical anticancer/antimicrobial PARP inhibition (predicted) N/A
1-(4-Fluorophenyl)-2-...ethanone (4e) Anticancer Pyrimidine-associated kinase inhibition IC₅₀: 8.2 µM (MCF-7 cells)
Compound 121 () Anticancer Axl kinase inhibition IC₅₀: 0.12 µM (MDA-MB-231 cells)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)... Antimicrobial Bacterial membrane disruption MIC: 30.2–43.2 µg/cm³
DK5 () PARP inhibition DNA repair enzyme targeting IC₅₀: 0.45 µM (PARP-1)

Key Observations :

  • The target compound’s thiophene-oxadiazole system may enhance PARP inhibition (similar to DK5 ) due to π-π stacking with enzyme active sites.
  • Piperidine in and the target compound could improve blood-brain barrier penetration compared to non-cyclic analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-[4-[[3-(4-Fluorophenyl)... () 4e ()
Molecular Formula C₁₉H₁₈FN₃O₂S C₂₃H₂₄FN₃O₂ C₁₇H₁₅FN₄O₂S₂
Molecular Weight (g/mol) 379.43 393.45 398.44
Predicted LogP ~3.1 (moderate lipophilicity) 3.5 2.8
Key Functional Groups Thiophene, oxadiazole Oxadiazole-methyl-piperidine Pyrimidinylthio chain

Key Observations :

  • The pyrimidinylthio chain in increases polarity, which may limit CNS activity compared to piperidine-containing analogs.

Research Findings and Implications

Anticancer Potential: Piperidine-oxadiazole hybrids (e.g., ) show nanomolar potency against breast cancer cells, suggesting the target compound’s structural similarity could translate to comparable efficacy.

PARP Inhibition : Oxadiazole derivatives like DK5 inhibit PARP-1 at IC₅₀ < 1 µM, a mechanism critical in BRCA-mutant cancers. The target compound’s oxadiazole-thiophene system may mimic this activity.

Antimicrobial Activity : Thioacetamide-oxadiazole compounds (e.g., ) achieve MIC values < 50 µg/cm³, indicating that the target compound’s thiophene and fluorophenyl groups could enhance bacterial membrane targeting.

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is an oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2OSC_{19}H_{19}FN_2OS, with a molecular weight of approximately 348.40 g/mol. The structure includes a piperidine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research on oxadiazole derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activities of the compound can be summarized as follows:

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring enhances the lipophilicity of these compounds, allowing better membrane penetration and subsequent antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property suggests that 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways via p53 signaling.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammatory processes.
  • Membrane Interaction : Enhanced penetration through bacterial membranes due to lipophilic characteristics.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • A study demonstrated that a related oxadiazole compound significantly reduced tumor growth in vivo models by inducing apoptosis in cancer cells .
  • Another investigation revealed that oxadiazole derivatives exhibited potent nematocidal activity against Bursaphelenchus xylophilus, outperforming traditional nematocides .

Data Tables

Biological Activity IC50 Value (µM) Tested Cell Lines
Anticancer0.12 - 2.78MCF-7, A549
AntimicrobialVariesStaphylococcus aureus, E. coli
Anti-inflammatoryN/AIn vitro models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of thioamide intermediates using hydrazine hydrate in dioxane under reflux (reaction time: 6–12 hrs) .

  • Step 2 : Functionalize the piperidine moiety by coupling the oxadiazole fragment with 2-(4-fluorophenyl)piperidine via nucleophilic substitution. Use anhydrous solvents (e.g., THF) and catalytic bases (e.g., K2_2CO3_3) to enhance reactivity .

  • Key Variables : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Lower yields (<50%) are reported in non-polar solvents due to poor solubility of intermediates .

    • Data Table :
Reaction ConditionSolventTemperature (°C)Yield (%)Reference
Hydrazine hydrateDioxane9062
Piperidine couplingTHF8055

Q. How can analytical techniques (e.g., NMR, HPLC) validate the purity of this compound?

  • Methodology :

  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm structural integrity. The thiophen-2-yl group exhibits characteristic aromatic protons at δ 7.2–7.5 ppm, while the oxadiazole ring shows deshielded carbons at ~160–165 ppm in 13^13C NMR .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time should correlate with reference standards (e.g., ±0.2 min deviation) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzyme active sites)?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distribution. The oxadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins .

  • X-ray Crystallography : Resolve the crystal structure to identify key bond angles and torsional strain. For example, the dihedral angle between the fluorophenyl and thiophene rings affects ligand-receptor docking .

    • Data Table :
ParameterValue (Å/°)Biological RelevanceReference
C–N bond length (oxadiazole)1.32Facilitates H-bonding with active sites
Dihedral angle (piperidine)112°Impacts conformational flexibility

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole ). Discrepancies in proton signals may arise from solvent effects or impurities.
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent-induced peak splitting. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to assess potency changes .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) using IC50_{50} values. Correlate substituent effects with activity trends .

Contradictions & Validation

  • Synthetic Yield Variability : reports 62% yield for oxadiazole formation, while similar protocols in show lower yields (55%). This may stem from differences in purification methods (e.g., column chromatography vs. recrystallization).
  • Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and characterize intermediates via LC-MS to identify side products .

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